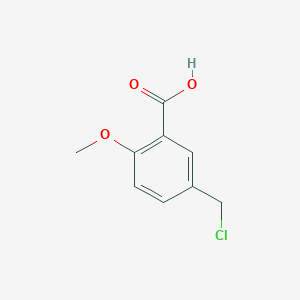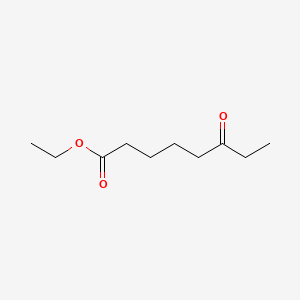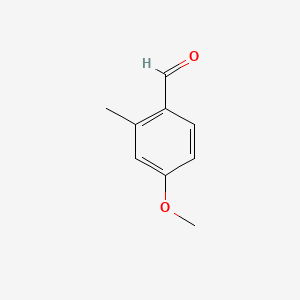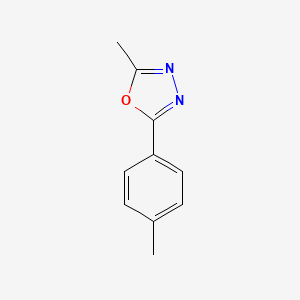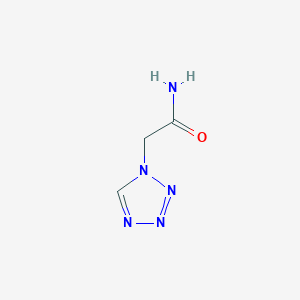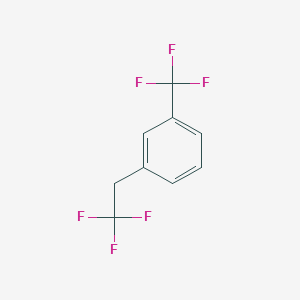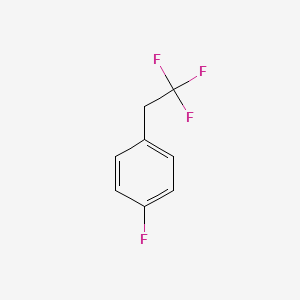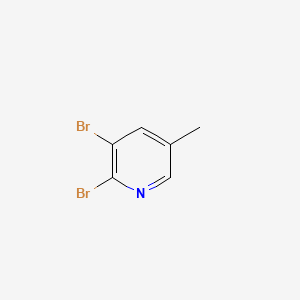![molecular formula C6H4N2O4 B1296381 呋喃并[3,4-D]嘧啶-2,4,7(1H,3H,5H)-三酮 CAS No. 4156-75-6](/img/structure/B1296381.png)
呋喃并[3,4-D]嘧啶-2,4,7(1H,3H,5H)-三酮
描述
Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione is a heterocyclic compound that features a fused ring system combining furan and pyrimidine structures.
科学研究应用
Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For example, the condensation of aldehydes with N,N′-dimethylbarbituric acid and alkyl or aryl isocyanides in the presence of ionic liquids can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions: Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly with halogens or other nucleophiles, can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
作用机制
The mechanism of action of Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione involves its interaction with specific molecular targets within cells. It is known to inhibit protein kinases, which are essential enzymes for cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt cancer cell signaling pathways, leading to cell cycle arrest and apoptosis .
相似化合物的比较
Furo[2,3-D]pyrimidine: Another fused pyrimidine derivative with similar biological activities.
Pyrido[2,3-D]pyrimidine: Known for its anticancer properties and kinase inhibition.
Quinazoline: A well-studied compound with applications in cancer therapy.
Uniqueness: Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione is unique due to its specific ring structure and the presence of multiple reactive sites, allowing for diverse chemical modifications. This structural uniqueness contributes to its potent biological activities and potential as a versatile scaffold in drug development .
属性
IUPAC Name |
1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-4-2-1-12-5(10)3(2)7-6(11)8-4/h1H2,(H2,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHLWNMYHQMDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)O1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315659 | |
| Record name | 1,5-Dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4156-75-6 | |
| Record name | 4156-75-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione derivatives?
A1: The research primarily focuses on synthesizing Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione derivatives and evaluating their potential as antitumor agents. Specifically, the study examines the growth-inhibitory activity of 5-(substituted thiomethyl)-6-carbamoyluracils and 5-(substituted thiomethyl)-uracils against L-1210 cells (murine leukemia cells) in vitro [, ]. This suggests that Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione derivatives, particularly those with specific substitutions, could have potential applications in cancer research.
Q2: How is the nucleoside analog of Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione synthesized?
A2: The research outlines a synthetic route for creating the 1-(β-D-ribofuranosyl) derivative of Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione. The process involves reacting silylated Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione with a protected ribose sugar (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the presence of a Lewis acid catalyst (SnCl4) [, ]. This reaction yields the protected nucleoside, which is then deprotected using sodium methoxide to obtain the desired 1-(β-D-ribofuranosyl)Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione [, ]. This nucleoside analog could be further investigated for its potential biological activity and applications in nucleotide chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


